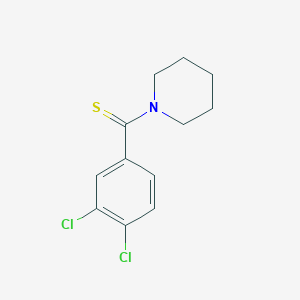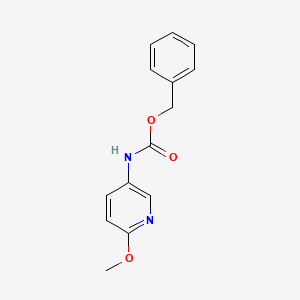![molecular formula C25H48Si3Sn B14466744 [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) CAS No. 70760-42-8](/img/structure/B14466744.png)
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) is a complex organotin compound. It features a central tin atom bonded to three ethynyl groups, each of which is further bonded to a triethylsilane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) typically involves the reaction of methylstannane with ethynyl lithium, followed by the addition of triethylsilane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
This would require stringent control of reaction conditions and purification processes to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
Major Products Formed
The major products formed from these reactions include various organotin and organosilicon compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin and organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Studied for its potential biological activity and use in drug delivery systems
Mécanisme D'action
The mechanism of action of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) involves its ability to interact with various molecular targets through its ethynyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Comparaison Avec Des Composés Similaires
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can be compared with similar compounds such as:
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylgermane): Similar in structure but with germanium instead of silicon.
Triethylsilane: A simpler compound with only one silicon atom bonded to three ethyl groups.
Ethynyl lithium: A precursor used in the synthesis of the compound
Propriétés
Numéro CAS |
70760-42-8 |
|---|---|
Formule moléculaire |
C25H48Si3Sn |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
triethyl-[2-[methyl-bis(2-triethylsilylethynyl)stannyl]ethynyl]silane |
InChI |
InChI=1S/3C8H15Si.CH3.Sn/c3*1-5-9(6-2,7-3)8-4;;/h3*5-7H2,1-3H3;1H3; |
Clé InChI |
VTKAIYRTGGHDEO-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#C[Sn](C)(C#C[Si](CC)(CC)CC)C#C[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



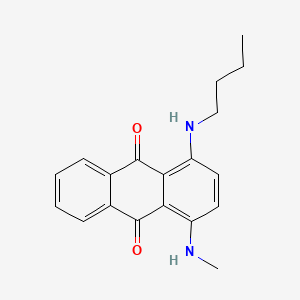


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
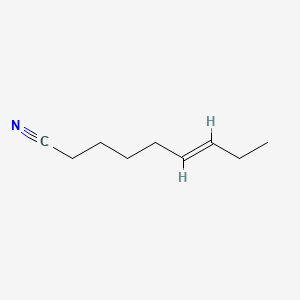
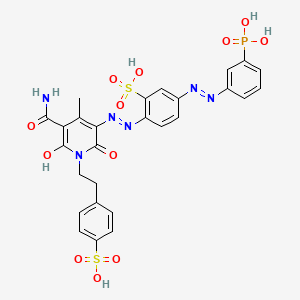
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)
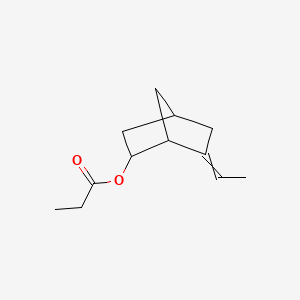

![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
